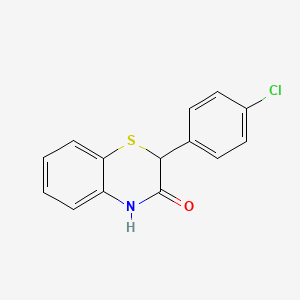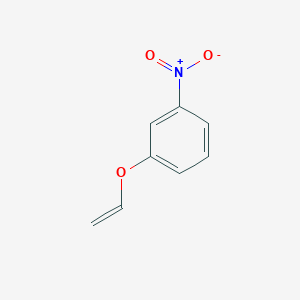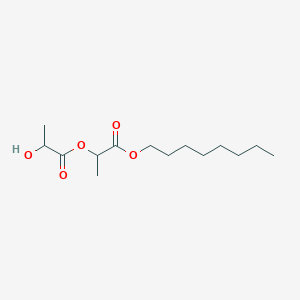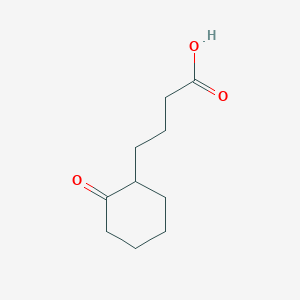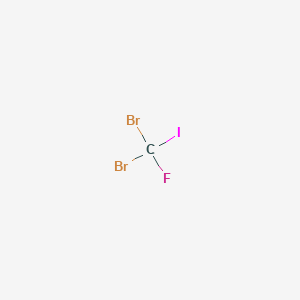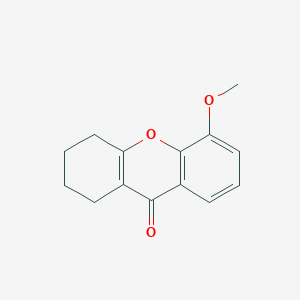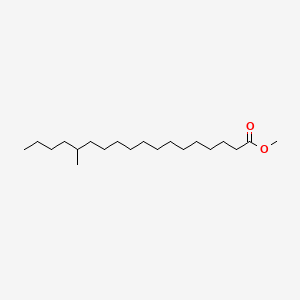
Methyl 14-methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-methyloctadecanoate, also known as 14-methylstearic acid methyl ester, is an organic compound with the molecular formula C20H40O2. It is a methyl ester derivative of 14-methyloctadecanoic acid, characterized by its long carbon chain and a methyl group at the 14th position. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 14-methyloctadecanoate can be synthesized through the esterification of 14-methyloctadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 14-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 14-methylstearic acid or 14-methylketostearic acid.
Reduction: Formation of 14-methylstearic alcohol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 14-methyloctadecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of methyl 14-methyloctadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes such as lipases, influencing metabolic pathways related to fatty acid synthesis and degradation.
Comparación Con Compuestos Similares
Methyl 14-methylpentadecanoate: A shorter-chain analog with similar ester functionality.
Methyl 12-oxooctadecanoate: Contains a keto group, offering different reactivity.
Methyl 14-methylhexadecanoate: Another methyl-branched ester with a shorter carbon chain.
Uniqueness: Methyl 14-methyloctadecanoate is unique due to its specific chain length and methyl branching, which confer distinct physical and chemical properties. Its longer carbon chain and specific branching position make it particularly useful in applications requiring hydrophobicity and stability.
Propiedades
Número CAS |
2490-17-7 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 14-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-16-19(2)17-14-12-10-8-6-7-9-11-13-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
DFYYJXKPWJCVLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)



